Trimethylsilyl 4-(triethoxysilyl)butyrate

Description

Overview of Silane (B1218182) Coupling Agents and Their Role in Interfacial Science

Silane coupling agents are bifunctional molecules, meaning they possess two different types of reactive groups within the same molecule. nbinno.comnih.govresearchgate.net Their general structure is often represented as Y-R-Si-X₃, where 'X' represents a hydrolyzable group (like an alkoxy group), 'R' is an alkyl spacer, and 'Y' is an organofunctional group. sunfar-silicone.comnih.gov This unique architecture allows them to act as molecular bridges, forming durable chemical bonds between dissimilar materials, most commonly between an inorganic substrate (like glass, metal, or silica) and an organic polymer. sinosil.comnbinno.comlabinsights.nl

The mechanism of a silane coupling agent involves a two-step process. gelest.com First, the hydrolyzable groups (e.g., triethoxysilyl) react with water to form reactive silanol (B1196071) groups (-Si-OH). gelest.com These silanols then condense with hydroxyl groups present on the surface of an inorganic substrate, forming strong, covalent siloxane bonds (Si-O-Si). gelest.comhengdasilane.com Simultaneously, the organofunctional group at the other end of the molecule is available to react or physically entangle with an organic polymer matrix. nbinno.comsinosil.com This dual reactivity is the key to their function, creating a robust interface that significantly improves the mechanical strength, adhesion, durability, and resistance to moisture and chemicals of composite materials. nbinno.comnbinno.comzmsilane.com

Significance of Organosilicon Compounds in Advanced Materials Research

The development of advanced materials with tailored properties is a primary goal of modern research, and organosilicon compounds are indispensable tools in this endeavor. nbinno.comresearchgate.net Their incorporation into polymers and other materials can dramatically enhance performance characteristics. nbinno.com For example, silicones, which are polymers with a siloxane (Si-O-Si) backbone, are renowned for their flexibility, resistance to high temperatures, and biocompatibility. cfsilicones.com

Organosilicon compounds are crucial for creating high-performance composites, coatings, sealants, and adhesives. chemrxiv.orgnbinno.com They enable the production of materials with improved water repellency, UV resistance, flexibility, and adhesion. nbinno.com In the electronics and aerospace industries, materials must withstand extreme conditions, and organosilicon compounds provide the necessary thermal stability and durability. nbinno.comzmsilane.com Furthermore, research is increasingly focused on developing sustainable and biocompatible materials, with organosilicons being explored for applications in biodegradable silicones, eco-friendly coatings, and medical devices like drug delivery systems and implants. zmsilane.comcfsilicones.com

Structural Features and Reactivity Potential of Trimethylsilyl (B98337) 4-(triethoxysilyl)butyrate within the Context of Bifunctional Silanes

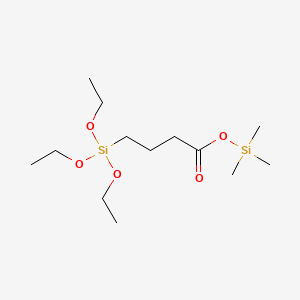

Trimethylsilyl 4-(triethoxysilyl)butyrate (CAS No. 23416-06-0) is a prime example of a bifunctional silane designed for specific interfacial applications. chemnet.com Its molecular structure consists of two distinct silicon-containing functional groups separated by a butyrate (B1204436) linker.

Key Structural Features:

Triethoxysilyl Group (-Si(OCH₂CH₃)₃): This is the inorganic-reactive end of the molecule. The three ethoxy groups are hydrolyzable, meaning they can react with water to form silanol groups. nih.govencyclopedia.pub This functionality allows the molecule to bond covalently to inorganic substrates rich in hydroxyl groups, such as glass, silica (B1680970), and metal oxides. nbinno.com

Trimethylsilyl Ester Group (-C(O)O-Si(CH₃)₃): This group is at the other end of the molecule. The trimethylsilyl moiety protects a carboxylic acid. This ester bond is susceptible to hydrolysis, which would cleave the trimethylsilyl group and generate a carboxylic acid functional group (-COOH). This newly formed reactive group can then interact with various organic polymers or surfaces.

The molecule's bifunctional nature is evident in these two distinct reactive sites. The triethoxysilyl group provides a mechanism for strong adhesion to inorganic surfaces, while the protected carboxyl group offers a latent reactivity that can be triggered under specific conditions to interact with an organic phase. This dual functionality allows it to act as a surface modifier or a coupling agent in complex material systems.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 23416-06-0 chemnet.com |

| Molecular Formula | C₁₃H₃₀O₅Si₂ chemnet.com |

| Molecular Weight | 322.55 g/mol chemnet.com |

| Boiling Point | 298.5°C at 760 mmHg chemnet.com |

| Density | 0.956 g/cm³ chemnet.com |

| Flash Point | 111.7°C chemnet.com |

| Refractive Index | 1.427 chemnet.com |

Structure

3D Structure

Properties

CAS No. |

23416-06-0 |

|---|---|

Molecular Formula |

C13H30O5Si2 |

Molecular Weight |

322.54 g/mol |

IUPAC Name |

trimethylsilyl 4-triethoxysilylbutanoate |

InChI |

InChI=1S/C13H30O5Si2/c1-7-15-20(16-8-2,17-9-3)12-10-11-13(14)18-19(4,5)6/h7-12H2,1-6H3 |

InChI Key |

MQVJMBRYTYHBNW-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCC(=O)O[Si](C)(C)C)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design

Established Synthetic Routes for Organotrialkoxysilanes and Silyl (B83357) Esters

The synthesis of this target molecule relies on two cornerstone reactions in organosilicon chemistry: the hydrosilylation of an alkene to form the organotrialkoxysilane and the subsequent silylation of a carboxylic acid to form the silyl ester.

Strategies for Butyrate (B1204436) Chain Functionalization

To construct the 4-(triethoxysilyl)butyl structure, a C4 butyrate precursor functionalized with a terminal alkene is required. This terminal double bond serves as the reactive site for the introduction of the triethoxysilyl group via hydrosilylation. A common and effective precursor for this strategy is an ester of 3-butenoic acid or, more commonly, allyl acetate (B1210297) or a similar allyl ester which can be converted to the desired butyrate structure. For the synthesis of the specific butyrate chain, allyl butyrate is a suitable starting material. Alternatively, esterification of butyric acid can be performed using various alcohols. nih.govjmb.or.krresearchgate.net

A plausible synthetic pathway begins with a precursor like allyl chloride, which can undergo reactions to form a terminally unsaturated C4 chain suitable for hydrosilylation. nih.govnih.govresearchgate.net The key is to have a molecule with a terminal C=C double bond that is separated by at least two carbon atoms from the eventual carboxyl group to ensure the stability of the final product.

Introduction of Triethoxysilyl and Trimethylsilyl (B98337) Moieties

Introduction of the Triethoxysilyl Group via Hydrosilylation

The formation of the silicon-carbon bond is most efficiently achieved through the catalytic hydrosilylation of a terminally unsaturated butyrate precursor. This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond. Triethoxysilane (HSi(OEt)₃) is the reagent of choice for introducing the desired triethoxysilyl moiety.

The reaction is typically catalyzed by a transition metal complex, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. researchgate.net The reaction proceeds via an anti-Markovnikov addition, meaning the silicon atom attaches to the terminal carbon of the double bond, yielding the desired linear 4-(triethoxysilyl) derivative. This process is highly efficient and provides excellent regioselectivity for the terminal (β-addition) product. researchgate.net Following the hydrosilylation of the unsaturated precursor, the resulting ester is hydrolyzed under controlled conditions to yield 4-(triethoxysilyl)butanoic acid, the key intermediate.

Table 1: Typical Conditions for Hydrosilylation

| Parameter | Condition | Purpose |

| Silane (B1218182) Reagent | Triethoxysilane (HSi(OEt)₃) | Source of the triethoxysilyl group. |

| Substrate | Allyl Butyrate or similar C4 alkene | Provides the carbon backbone and reactive site. |

| Catalyst | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | To facilitate the Si-H addition across the C=C bond. |

| Solvent | Toluene, THF, or neat | Reaction medium. |

| Temperature | 60-130 °C | To initiate and sustain the catalytic cycle. |

| Product | Ethyl 4-(triethoxysilyl)butyrate | Intermediate product before hydrolysis. |

Introduction of the Trimethylsilyl Moiety via Silylation

The final step in the synthesis is the conversion of the carboxylic acid group of 4-(triethoxysilyl)butanoic acid into a trimethylsilyl ester. This transformation is a type of esterification where a silylating agent replaces the acidic proton of the carboxyl group.

Several reagents can be employed for this purpose. Trimethylsilyl chloride (TMSCl) is a common and cost-effective choice. nih.gov The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. orgosolver.comfiveable.me The mechanism involves the in-situ formation of a silylating agent that reacts with the carboxylic acid. nih.govtandfonline.com An alternative, often cleaner method involves using hexamethyldisilazane (B44280) (HMDS), which produces ammonia (B1221849) as the only byproduct. This method is effective and avoids the generation of corrosive HCl.

The resulting trimethylsilyl ester is generally more volatile and less polar than the parent carboxylic acid, which aids in its purification.

Table 2: Reagents for Trimethylsilylation of Carboxylic Acids

| Silylating Agent | Byproduct | Conditions | Advantages |

| Trimethylsilyl chloride (TMSCl) | HCl | Requires a base (e.g., triethylamine) | Cost-effective, readily available. |

| Hexamethyldisilazane (HMDS) | NH₃ | Often requires a catalyst (e.g., TMSCl) | Neutral byproduct, high efficiency. |

| Bis(trimethylsilyl)acetamide (BSA) | Acetamide | Mild, often requires no catalyst | Neutral byproduct, highly reactive. |

Advanced Synthesis Techniques for High Purity and Controlled Architecture

For applications requiring high purity and well-defined molecular structures, advanced synthesis and purification techniques are employed.

High-Vacuum Polymerization Techniques and Controlled Synthesis Environments

While Trimethylsilyl 4-(triethoxysilyl)butyrate is a monomer, the principles of controlled synthesis environments are crucial for ensuring its purity. The synthesis must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent premature hydrolysis of both the triethoxysilyl group and the trimethylsilyl ester by atmospheric moisture.

Purification of the final product and intermediates is critical. Organosilane compounds are often purified by vacuum distillation. wikipedia.orggoogle.com This technique allows for the distillation of high-boiling point compounds at lower temperatures, thereby preventing thermal decomposition. wikipedia.org By carefully controlling the pressure and temperature, fractional distillation under high vacuum can effectively separate the desired product from unreacted starting materials, catalysts, and byproducts, achieving purities exceeding 99%. researchgate.netgoogle.com

Stereoselective Synthesis Approaches for Related Silane Derivatives

The structure of this compound is achiral. However, the principles of stereoselective synthesis are highly relevant in the broader context of organosilane chemistry, particularly for creating chiral silanes used in asymmetric synthesis.

Asymmetric hydrosilylation is a powerful technique for producing chiral organosilanes. libretexts.org This is achieved by using a chiral transition metal catalyst, often based on rhodium, palladium, or ruthenium complexes with chiral phosphine (B1218219) ligands. chemrxiv.org When an appropriate prochiral alkene is reacted with a silane in the presence of such a catalyst, one enantiomer of the resulting silane can be produced in excess. libretexts.orgresearchgate.net While not directly applicable to the synthesis of the achiral target molecule, these methods are vital for creating structurally related chiral silane building blocks. The choice of metal, chiral ligand, and silane can influence both the regioselectivity and the enantioselectivity of the reaction. nih.gov

Derivatization and Functionalization Strategies Post-Synthesis

This compound is a heterobifunctional molecule, meaning it has two different reactive functional groups that can be addressed with distinct chemical reactions. This allows for its use as a versatile linker or surface modification agent.

Reactions involving the Triethoxysilyl Group:

The primary reactivity of the triethoxysilyl group is its susceptibility to hydrolysis and condensation, which forms the basis of sol-gel chemistry. osti.govmdpi.com In the presence of water and a catalyst (acid or base), the ethoxy groups are hydrolyzed to form silanol (B1196071) (Si-OH) groups. These silanols are highly reactive and readily condense with other silanols or unhydrolyzed ethoxy groups to form stable siloxane (Si-O-Si) bonds.

This reactivity allows the molecule to:

Graft onto Surfaces: It can be covalently bonded to hydroxyl-terminated surfaces like silica (B1680970), glass, and metal oxides to impart new surface properties.

Form Cross-linked Networks: It can act as a monomer or co-monomer in a sol-gel process to create hybrid organic-inorganic polymers and materials. osti.govmdpi.com

Reactions involving the Trimethylsilyl Ester Group:

The trimethylsilyl ester group is significantly more reactive than a typical alkyl ester. It is sensitive to hydrolysis and can be readily converted into other functional groups.

Transesterification: Reaction with an alcohol will displace the trimethylsilyl group to form a different ester, regenerating the alcohol from the silyl ether. researchgate.net

Amidation: Reaction with a primary or secondary amine can convert the ester into the corresponding amide.

Hydrolysis: Mild acidic or basic conditions will hydrolyze the silyl ester back to the parent 4-(triethoxysilyl)butanoic acid.

This dual reactivity makes the compound a valuable intermediate for creating more complex molecules or for attaching other organic functionalities after the silane portion has been anchored to a surface or integrated into a polymer network.

Chemical Modification of the Butyrate Ester Linkage

The butyrate ester linkage in this compound offers a site for various chemical transformations. The reactivity of the trimethylsilyl ester group allows for modifications under conditions that can be selective and leave the triethoxysilyl group intact.

Reduction Reactions:

The trimethylsilyl ester can be selectively reduced to the corresponding alcohol, 4-(triethoxysilyl)butan-1-ol. This transformation can be achieved using various reducing agents. Hydrosilanes, such as triethylsilane, in the presence of a Lewis acid catalyst, are effective for the reduction of esters. researchgate.netgelest.com The choice of catalyst and reaction conditions is crucial to prevent the reduction of the triethoxysilyl group. Milder reducing agents, like sodium borohydride, may also be employed, although the reactivity of silyl esters towards such reagents can be sluggish and may require activation.

| Reaction | Reagents | Product | Notes |

| Reduction | Triethylsilane, Lewis Acid Catalyst | 4-(triethoxysilyl)butan-1-ol | Offers good selectivity for the ester group. |

| Reduction | Sodium Borohydride | 4-(triethoxysilyl)butan-1-ol | May require activation or harsher conditions. |

Hydrolysis:

The trimethylsilyl ester is susceptible to hydrolysis, readily converting back to the parent carboxylic acid, 4-(triethoxysilyl)butanoic acid. This reaction can be carried out under mild acidic or basic conditions, or even with neutral water, given sufficient time. The ease of hydrolysis makes the trimethylsilyl group an effective protecting group for the carboxylic acid functionality.

Amidation:

The trimethylsilyl ester can be converted to the corresponding amide by reaction with a primary or secondary amine. This reaction is typically carried out under neutral conditions and is often more efficient than the direct amidation of the carboxylic acid, which requires coupling agents or high temperatures. The reaction proceeds via nucleophilic acyl substitution, with the trimethylsilanolate acting as a good leaving group.

Transesterification:

Transesterification of the trimethylsilyl ester with an alcohol can be used to generate different alkyl esters of 4-(triethoxysilyl)butanoic acid. This reaction is typically catalyzed by an acid or a base. The equilibrium can be driven towards the desired product by using a large excess of the alcohol or by removing the trimethylsilanol (B90980) byproduct.

| Reaction | Reagents | Product | Notes |

| Hydrolysis | Water (acidic, basic, or neutral) | 4-(triethoxysilyl)butanoic acid | Facile reaction, useful for deprotection. |

| Amidation | R¹R²NH | N,N-R¹,R²-4-(triethoxysilyl)butanamide | Efficient conversion to amides under mild conditions. |

| Transesterification | R-OH, Catalyst | Alkyl 4-(triethoxysilyl)butyrate | Useful for synthesizing other ester derivatives. |

Reaction with Organometallic Reagents:

Grignard reagents (RMgX) can react with the trimethylsilyl ester. researchgate.netgelest.comresearchgate.net Depending on the stoichiometry and reaction conditions, this can lead to the formation of a ketone or a tertiary alcohol after hydrolysis of the intermediate. The reaction proceeds via nucleophilic addition to the carbonyl carbon. Careful control of the reaction temperature and the amount of Grignard reagent is necessary to achieve selectivity, as the triethoxysilyl group can also react with organometallic reagents, although it is generally less reactive than the ester. researchgate.net

Further Functionalization of Silicon Centers

Both silicon centers in this compound can undergo further functionalization, offering pathways to more complex molecules and materials.

Reactions of the Triethoxysilyl Group:

The triethoxysilyl group is a key functional moiety for the formation of polysiloxane networks through hydrolysis and condensation reactions. researchgate.netresearchgate.net

Hydrolysis: In the presence of water, and typically an acid or base catalyst, the ethoxy groups on the silicon atom are hydrolyzed to form silanol groups (-Si-OH). The rate of hydrolysis is influenced by factors such as pH, water concentration, and the solvent system.

Condensation: The newly formed silanol groups are highly reactive and can undergo condensation with other silanol groups or with remaining ethoxy groups to form stable siloxane bonds (-Si-O-Si-). This process leads to the formation of oligomers and eventually a cross-linked network. This is the fundamental chemistry behind the use of such molecules as coupling agents and in the formation of sol-gel materials. mdpi.com

The controlled hydrolysis and condensation of this compound can be used to graft the molecule onto surfaces containing hydroxyl groups (like silica or metal oxides) or to create hybrid organic-inorganic polymers where the butyrate ester functionality is incorporated into a polysiloxane backbone.

Reactions of the Trimethylsilyl Ester Group:

As discussed previously, the primary reaction of the trimethylsilyl ester group is its cleavage under hydrolytic conditions to regenerate the carboxylic acid. This deprotection is a key step if the carboxylic acid functionality is to be used in subsequent reactions after the triethoxysilyl group has been, for example, incorporated into a larger structure.

The trimethylsilyl group itself is generally stable under non-hydrolytic conditions. However, the Si-O bond of the ester can be cleaved by strong nucleophiles, such as fluoride (B91410) ions. This reaction is often used for the mild deprotection of silyl ethers and can be applied to silyl esters as well.

| Silicon Center | Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure |

| Triethoxysilyl | Hydrolysis | Water, Acid or Base Catalyst | Silanol (-Si(OH)₃) |

| Triethoxysilyl | Condensation | Silanols/Alkoxysilanes | Siloxane (-Si-O-Si-) |

| Trimethylsilyl Ester | Hydrolysis/Cleavage | Water, Acid, Base, or Fluoride Source | Carboxylic Acid (-COOH) |

Reaction Mechanisms and Kinetics

Hydrolysis and Condensation of Triethoxysilyl Groups

The triethoxysilyl group, -Si(OCH₂CH₃)₃, is the primary locus for polymerization. This process occurs in two sequential steps: hydrolysis of the ethoxy groups to form silanols (-Si-OH), followed by the condensation of these silanols to form siloxane bridges (-Si-O-Si-). unm.edu

The rates of both hydrolysis and condensation are significantly influenced by pH. unm.educfmats.com Catalysis can be either acidic or basic, and the chosen condition dictates the reaction mechanism and the structure of the resulting polymeric network. unm.eduunm.edu

Acidic Catalysis: Under acidic conditions (pH < 7), the hydrolysis reaction is initiated by the protonation of an ethoxy group's oxygen atom, making it a better leaving group (ethanol). unm.edugelest.com This is followed by a nucleophilic attack on the silicon atom by water. unm.edu The hydrolysis rate is generally fast compared to the subsequent condensation rate. researchgate.netscispace.com Acid-catalyzed condensation typically occurs between a neutral silanol (B1196071) and a protonated silanol, favoring the reaction between less condensed species (e.g., monomers and dimers) and leading to the formation of less branched, more linear or randomly branched polymer chains. unm.eduunm.edu The mechanism is considered an electrophilic substitution.

Hydrolysis: (RO)₃Si-R' + H₂O ⇌ (RO)₂Si(OH)-R' + ROH (catalyzed by H⁺)

Condensation: (RO)₃Si-R' + R'-Si(OH)(OR)₂ → (RO)₃Si-O-Si(OR)₂-R' + H₂O (catalyzed by H⁺)

The rate of acid-catalyzed hydrolysis increases with increasing alkyl substitution on the silicon atom, indicating that inductive effects stabilize the positively charged transition state. unm.edu

Basic Catalysis: Under basic conditions (pH > 7), the hydrolysis mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom, proceeding through a pentacoordinate intermediate. unm.edunih.gov The condensation reaction is typically faster than the hydrolysis step and is favored between more highly condensed and less sterically hindered silicon centers. unm.eduunm.edu This leads to the formation of more compact, highly branched, and particle-like (colloidal) structures. unm.edu The mechanism is a nucleophilic substitution.

Hydrolysis: (RO)₃Si-R' + OH⁻ → [(RO)₃Si(OH)R']⁻ → (RO)₂Si(O⁻)-R' + ROH

Condensation: (RO)₂Si(OH)-R' + ⁻O-Si(OR)₂-R' → (RO)₂Si(OH)-O-Si(OR)₂-R' + O⁻

In contrast to acidic conditions, the rate of base-catalyzed hydrolysis decreases with increased alkyl substitution due to steric hindrance and inductive effects that destabilize the negatively charged transition state. unm.edu The hydrolysis rate is generally slowest around a neutral pH of 7. cfmats.comresearchgate.net

| Parameter | Acidic Catalysis (pH < 7) | Basic Catalysis (pH > 7) |

|---|---|---|

| Mechanism | Electrophilic substitution; protonation of alkoxy group followed by nucleophilic attack by water. unm.edugelest.com | Nucleophilic substitution; attack by hydroxide ion on silicon, forming a pentacoordinate intermediate. unm.edunih.gov |

| Rate-Limiting Step | Often condensation. researchgate.netscispace.com | Often hydrolysis. unm.edu |

| Resulting Structure | Weakly branched, linear or randomly branched polymers. unm.eduunm.edu | Highly branched, cross-linked, particle-like structures. unm.edu |

| Effect of Alkyl Substitution | Accelerates hydrolysis. unm.edu | Retards hydrolysis. unm.edu |

The formation of oligomers and the final network structure are critically dependent on the molar ratio of water to alkoxysilane (Rw), solvent, temperature, and catalyst concentration. cfmats.comresearchgate.net

A stoichiometric amount of water is required for the complete hydrolysis of the triethoxysilyl group (Rw = 3.0). Sub-stoichiometric amounts of water (Rw < 3.0) lead to incomplete hydrolysis, resulting in a network containing unreacted alkoxy groups. Conversely, using an excess of water can drive the hydrolysis reaction to completion and influence the rate of condensation. researchgate.net

Under acidic conditions with low water content, the formation of linear, weakly branched polymers is favored. unm.edu As the water content increases, the extent of hydrolysis increases, leading to more branching points and a more cross-linked network. In basic catalysis, high water ratios promote the formation of discrete, highly condensed colloidal particles. unm.edu The concentration of the silane (B1218182) itself is also a key factor; higher concentrations favor intermolecular reactions that lead to network formation, while dilute conditions can favor intramolecular reactions. osti.gov

Temperature affects the kinetics of both hydrolysis and condensation, with higher temperatures generally increasing the reaction rates. cfmats.com The choice of solvent can also play a role; for instance, using ethanol (B145695), a product of the hydrolysis reaction, can shift the equilibrium away from the products and slow down the hydrolysis rate. cfmats.com

While Trimethylsilyl (B98337) 4-(triethoxysilyl)butyrate is not a bis(triethoxysilyl)alkane, the principles governing intramolecular condensation in these related molecules are relevant due to the flexible butyrate (B1204436) linker separating the reactive silyl (B83357) group from the rest of the molecule. Bis(triethoxysilyl)alkanes, with the structure (EtO)₃Si-(CH₂)n-Si(OEt)₃, can undergo both intermolecular condensation to form polymers and intramolecular condensation to form cyclic disilsesquioxanes. osti.govacs.orgacs.org

This competition between cyclization and polymerization is strongly influenced by the length of the alkylene bridge, the catalyst, and the monomer concentration. osti.govfigshare.com Under acidic conditions, monomers with short bridging groups (propylene and butylene, n=3, 4) show a strong preference for intramolecular cyclization to form stable six- and seven-membered rings. acs.orgunt.edu This intramolecular pathway significantly delays or even prevents the formation of a polymeric gel network. acs.orgfigshare.com In contrast, under basic conditions, intermolecular condensation is much faster, and all bis(triethoxysilyl)alkanes tend to form polymeric gels rapidly, with only acyclic oligomers and polymers being observed. acs.orgacs.org For monomers with longer alkylene chains (n ≥ 5), intramolecular condensation becomes less favorable even under acidic conditions, and gelation occurs more readily. acs.org The formation of these cyclic structures is a key factor in determining the final architecture of the resulting network polymers. acs.org

Reactivity of the Trimethylsilyl Ester Group

The trimethylsilyl (TMS) ester group, -C(O)OSi(CH₃)₃, is primarily susceptible to cleavage through hydrolysis or can undergo transesterification in the presence of alcohols. Its stability is significantly lower than that of other silyl ethers like tert-butyldimethylsilyl (TBDMS) ethers. masterorganicchemistry.comthieme-connect.de

Trimethylsilyl esters are known to be highly sensitive to moisture and are readily hydrolyzed back to the corresponding carboxylic acid and trimethylsilanol (B90980), which in turn typically dimerizes to hexamethyldisiloxane. thieme-connect.defiveable.me The lability of the Si-O bond in TMS esters makes them useful as temporary protecting groups for carboxylic acids in organic synthesis. masterorganicchemistry.com

The cleavage mechanism is facilitated by both acidic and basic conditions.

Acid-catalyzed hydrolysis: Involves protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): Involves the direct nucleophilic attack of a hydroxide ion on the silicon atom or the carbonyl carbon. masterorganicchemistry.com

The stability of silyl esters, much like silyl ethers, is related to the steric bulk of the substituents on the silicon atom. thieme-connect.dethieme-connect.de The relatively unhindered nature of the three methyl groups in the TMS group contributes to its high reactivity and low stability toward hydrolysis compared to bulkier silyl groups like tert-butyldiphenylsilyl (TBDPS). thieme-connect.de

| Silyl Group | Relative Stability to Acid-Catalyzed Solvolysis |

|---|---|

| Me₃Si (TMS) | 1 |

| Et₃Si (TES) | 64 |

| t-BuMe₂Si (TBDMS) | 20,000 |

| i-Pr₃Si (TIPS) | 700,000 |

| t-BuPh₂Si (TBDPS) | 5,000,000 |

Transesterification is a process where the trimethylsilyl group of the ester is exchanged with an organic group (R') from an alcohol (R'OH). wikipedia.org This reaction results in the formation of a new ester and trimethylsilanol. The reaction is typically catalyzed by either an acid or a base. wikipedia.org

Reaction: R-C(O)OSi(CH₃)₃ + R'OH ⇌ R-C(O)OR' + HOSi(CH₃)₃

Acid Catalysis: The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. wikipedia.orgBase Catalysis: The base deprotonates the alcohol, increasing its nucleophilicity for attack on the carbonyl carbon. wikipedia.org

This reaction can be used to convert the silyl ester into other types of esters, such as methyl or ethyl esters, under mild conditions. wikipedia.orgwikipedia.org The reaction equilibrium can be driven toward the products by removing one of the products, for example, by using a large excess of the alcohol reactant. wikipedia.org The transesterification of silyl esters is a valuable synthetic tool, finding applications in polyester (B1180765) production and the synthesis of various organic molecules. wikipedia.orgorganic-chemistry.org Base-catalyzed intramolecular transesterification is also a key method for forming lactones from molecules containing both an ester and a hydroxyl group. masterorganicchemistry.com

Interplay between Triethoxysilyl and Trimethylsilyl Reactivity

The chemical behavior of Trimethylsilyl 4-(triethoxysilyl)butyrate is dictated by the presence of two distinct silicon-containing functional groups: a triethoxysilyl group (-Si(OCH₂CH₃)₃) and a trimethylsilyl ester (-C(O)OSi(CH₃)₃). The reactivity of these groups, particularly in hydrolysis and condensation reactions, is not identical, leading to competitive pathways influenced by reaction conditions.

Competitive Hydrolysis and Condensation Pathways

The primary reaction pathways for this compound in the presence of water involve the hydrolysis of the ethoxy and trimethylsilyl groups, followed by the condensation of the resulting silanols.

Hydrolysis: This is the initial step where Si-O bonds are cleaved by water. Both the triethoxysilyl group and the trimethylsilyl ester can undergo hydrolysis.

Triethoxysilyl Group Hydrolysis: The Si-OEt bonds are hydrolyzed to form silanol groups (Si-OH) and ethanol. This reaction can proceed stepwise, forming partially and fully hydrolyzed species. The kinetics are complex and highly dependent on pH, catalyst, and solvent. nih.govresearchgate.net

Trimethylsilyl Ester Hydrolysis: The silyl ester bond (C(O)O-Si) is also susceptible to hydrolysis, yielding a carboxylic acid (4-(triethoxysilyl)butyric acid) and trimethylsilanol ((CH₃)₃SiOH). Silyl esters are generally known to be significantly more labile and readily hydrolyzed than silyl ethers, even under mild acid or base conditions. thieme-connect.de

The competition between these two hydrolysis sites is critical. The trimethylsilyl ester is exceptionally labile and is expected to hydrolyze much more rapidly than the triethoxysilyl group under most conditions. thieme-connect.de The hydrolysis of alkoxysilanes, such as the triethoxysilyl group, proceeds more slowly. researchgate.net Acidic conditions tend to accelerate the hydrolysis of the alkoxysilane groups, while slowing the subsequent condensation reactions. researchgate.netresearchgate.net

Condensation: Following hydrolysis, the newly formed silanol groups are highly reactive and can condense with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bridges. This process releases water or ethanol and is the basis for forming networked or surface-grafted structures. The condensation of the trimethylsilanol produced from ester hydrolysis can also occur, typically forming hexamethyldisiloxane.

| Reaction Pathway | Functional Group | Reactants | Products | Relative Rate |

| Hydrolysis | Trimethylsilyl Ester | R-C(O)OSi(CH₃)₃ + H₂O | R-C(O)OH + HOSi(CH₃)₃ | Very Fast |

| Hydrolysis | Triethoxysilyl | R-Si(OEt)₃ + 3H₂O | R-Si(OH)₃ + 3EtOH | Moderate to Slow |

| Condensation | Silanols | 2 R-Si(OH)₃ | (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O | Variable |

R represents the -(CH₂)₃- linker in the compound.

Influence of Steric and Electronic Effects on Reaction Selectivity

Reaction selectivity—which functional group reacts preferentially—is governed by a combination of steric and electronic factors.

Steric Effects: Steric hindrance plays a significant role in the reactivity of silicon compounds. The trimethylsilyl (TMS) group is sterically one of the smallest and least hindered silyl groups. wikipedia.org In contrast, the triethoxysilyl group, with its three ethoxy substituents, presents greater steric bulk around the silicon atom. This lower steric hindrance at the TMS-ester silicon contributes to its high reactivity and rapid cleavage. In acidic media, the relative resistance to hydrolysis for silyl ethers (a related class) shows that less hindered groups are deprotected faster. wikipedia.org A similar trend applies here, favoring the rapid hydrolysis of the less bulky TMS group.

Electronic Effects: The electronic environment of the silicon atom is a primary determinant of its reactivity.

In the triethoxysilyl group , the silicon atom is bonded to three electronegative oxygen atoms, which withdraw electron density and impart a significant partial positive charge on the silicon. This makes it highly susceptible to nucleophilic attack by water, a key step in the hydrolysis mechanism. nih.gov

In the trimethylsilyl ester , the silicon atom is bonded to three methyl groups, which are less electron-withdrawing than ethoxy groups. However, the silyl ester linkage itself is inherently polarized and weak, making it highly susceptible to cleavage. Fluoride-based deprotections, for instance, are faster for electron-poor silyl groups. wikipedia.org

The interplay of these effects dictates the reaction selectivity. The extreme lability of the silyl ester bond often dominates, leading to its preferential cleavage under conditions where the triethoxysilyl group remains intact or hydrolyzes much more slowly. thieme-connect.de This differential reactivity allows for selective deprotection of the carboxyl group while preserving the triethoxysilyl moiety for subsequent surface anchoring.

| Factor | Trimethylsilyl Ester | Triethoxysilyl Group | Influence on Selectivity |

| Steric Hindrance | Low | High | Favors faster reaction at the less hindered TMS group. |

| Electronic Nature | Labile C(O)O-Si bond | Electron-deficient Si atom | The inherent lability of the silyl ester bond promotes its rapid hydrolysis. The electrophilic nature of the triethoxysilyl silicon facilitates its slower, controlled hydrolysis for surface grafting. |

Catalytic Transformations Involving the Compound

Trimethylsilyl (B98337) 4-(triethoxysilyl)butyrate is often synthesized via catalytic processes and is itself a crucial component in the creation of immobilized catalytic systems.

Hydrosilylation Reactions and Related Catalytic Cycles

The synthesis of the carbon-silicon backbone of this molecule is typically achieved through a hydrosilylation reaction. This involves the addition of a Si-H bond across a carbon-carbon double bond. A plausible synthetic route involves the reaction of vinyltriethoxysilane (B1683064) with a hydrosilane precursor of the trimethylsilyl butyrate (B1204436) moiety. researchgate.netwikipedia.org

The reaction is catalyzed by transition metal complexes, most commonly those containing platinum, such as Karstedt's catalyst. The catalytic cycle is generally understood to proceed via the Chalk-Harrod or a modified mechanism:

Oxidative Addition: The hydrosilane (H-SiR₃) adds to the low-valent metal catalyst (e.g., Pt(0)).

Olefin Coordination: The alkene (vinyltriethoxysilane) coordinates to the resulting metal-hydrido-silyl complex.

Migratory Insertion: The alkene inserts into the metal-hydride bond. This can occur in two ways, leading to either the α- or β-adduct. For vinylsilanes, the β-adduct is typically the major product, which results in the desired butyrate structure.

Reductive Elimination: The final product, containing the new Si-C bond, is eliminated from the metal center, regenerating the active catalyst for the next cycle.

This catalytic approach provides an efficient and atom-economical route to creating the bifunctional linker structure of the target compound. researchgate.net

Role as a Precursor in Immobilized Catalytic Systems

A primary application of Trimethylsilyl 4-(triethoxysilyl)butyrate is as a linker molecule for immobilizing homogeneous catalysts onto solid supports, such as silica (B1680970). knight.domainsresearchgate.net This combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. knight.domains

The immobilization process leverages the distinct reactivity of the compound's two ends:

Anchoring to the Support: The triethoxysilyl group serves as the anchoring point. In the presence of moisture, it hydrolyzes to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with the silanol groups on the surface of a silica (SiO₂) support, forming robust, covalent Si-O-Si bonds. researchgate.nettamu.edu This process grafts the linker molecule onto the solid surface.

Catalyst Attachment: The trimethylsilyl ester group at the other end acts as a protected carboxylic acid. The TMS group can be easily removed by mild hydrolysis to expose the free carboxylic acid. This acid, or a derivative thereof, can then be used to bind a catalytically active metal complex or organic molecule. The linkage to the catalyst can be formed through various chemical transformations, such as amidation or esterification, connecting it to a ligand coordinated to the metal center.

By acting as a bridge, the compound covalently binds a catalyst to a solid support, preventing it from leaching into the reaction mixture and allowing for its recovery and reuse. researchgate.net The length and nature of the butyrate chain can also influence the performance of the final immobilized catalyst by providing appropriate spacing from the support surface. nih.govnih.gov

Organic-Inorganic Hybrid Materials Synthesis and Design Principles

The creation of organic-inorganic hybrid materials allows for the combination of desirable properties from both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability). This compound is a key precursor in the bottom-up synthesis of these materials.

The triethoxysilyl functionality of this compound is readily incorporated into inorganic networks through the sol-gel process. This process typically involves the hydrolysis and condensation of metal alkoxides, such as tetraethoxysilane (TEOS), to form a porous three-dimensional network. The co-condensation of this compound with TEOS allows for the covalent integration of the organic butyrate chain into the silica network. The trimethylsilyl ester group can remain intact or can be hydrolyzed under specific conditions to yield a carboxylic acid, providing a reactive site for further chemical modifications.

The design principles for integrating this compound into sol-gel systems revolve around controlling the hydrolysis and condensation rates of the different precursors. The molar ratio of this compound to the primary inorganic precursor (like TEOS), the concentration of water, the pH of the solution (catalyst), and the choice of solvent are all critical parameters that influence the final structure and properties of the hybrid material.

Organic-inorganic hybrid materials are often categorized into two classes based on the nature of the interaction between the organic and inorganic phases.

Class I Hybrids: In these materials, the organic and inorganic components are linked by weak, non-covalent bonds such as hydrogen bonds, van der Waals forces, or electrostatic interactions. While not the primary application for a covalently bonding molecule like this compound, it could be physically entrapped within an inorganic matrix.

Class II Hybrids: These materials feature strong, covalent bonds between the organic and inorganic constituents. The use of this compound is a prime example of creating Class II hybrids. The triethoxysilyl group forms strong Si-O-Si bonds with the inorganic silica network, ensuring a robust and stable integration of the organic moiety. This covalent linkage leads to enhanced thermal and mechanical stability of the resulting material.

The incorporation of the organic butyrate group from this compound into a silica network can be used to tailor the porosity and architecture of the resulting gels and monoliths. The organic chains act as network modifiers, influencing the way the silica precursors polymerize and assemble. By varying the concentration of the organosilane, it is possible to control the pore size, pore volume, and surface area of the final material. The presence of the organic groups can prevent the complete collapse of the porous structure during drying, leading to materials with higher surface areas. This control over the porous architecture is crucial for applications in catalysis, separation science, and as low-dielectric constant materials.

Surface Modification and Interfacial Adhesion Enhancement

The ability of this compound to bond to inorganic surfaces makes it an effective agent for surface modification and for promoting adhesion between dissimilar materials.

The primary mechanism by which this compound and similar silane (B1218182) coupling agents promote adhesion is by forming a chemical bridge at the interface between an inorganic substrate and an organic polymer or coating. The process involves several steps:

Hydrolysis: The triethoxysilyl group undergoes hydrolysis in the presence of water to form reactive silanol (Si-OH) groups.

Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (like metal oxides or silica), forming stable, covalent metalloxane bonds (e.g., Si-O-Metal).

Interfacial Layer Formation: This process creates a durable, chemically bonded layer of the organosilane on the inorganic surface.

Organic Phase Interaction: The organic butyrate end of the molecule, now oriented away from the substrate, can interact with an organic polymer matrix through entanglement, interdiffusion, or by providing a more compatible surface, thereby enhancing adhesion.

This molecular-level linkage dramatically improves the bond strength and durability, especially in humid or harsh environments.

This compound can be used to functionalize the surfaces of a wide range of inorganic materials that possess surface hydroxyl groups. This includes:

Metal Oxides: Surfaces of aluminum, zirconium, tin, and titanium oxides can be modified to improve their compatibility with organic polymers in composites and coatings.

Silica: Silica gel, glass fibers, and silicon wafers are common substrates for silane functionalization to enhance their performance in reinforced polymers and chromatographic applications.

Nanoparticles: The surface of inorganic nanoparticles (e.g., silica, titania) can be functionalized to prevent agglomeration and improve their dispersion in organic solvents or polymer matrices, which is critical for the development of advanced nanocomposites.

The functionalization process imparts a new chemical character to the inorganic surface, which can be tailored by the choice of the organofunctional group on the silane.

In-depth Analysis of this compound in Materials Science

Currently, there is a notable scarcity of publicly available scientific literature and research data focusing specifically on the chemical compound This compound . While the individual functional groups within this molecule—a trimethylsilyl ester and a triethoxysilyl group—are well-known in materials science for surface modification and as coupling agents, detailed studies and specific applications for this particular combination in a butyrate structure are not extensively documented in accessible research databases.

General principles of silane chemistry suggest that this compound could theoretically be applied in areas such as surface modification, polymer composites, and materials synthesis. The triethoxysilyl group is capable of hydrolyzing to form silanols, which can then condense with hydroxyl groups on the surface of inorganic substrates, forming stable covalent bonds. The butyrate spacer and the trimethylsilyl end-group would then present a modified surface with specific chemical and physical properties.

However, without dedicated research on this exact compound, any discussion of its specific applications, such as tailoring wettability, reinforcing polymer nanocomposites, use in membrane fabrication, or as a precursor for catalytic supports, would be purely speculative. The generation of a detailed, evidence-based article with specific research findings and data tables, as requested, is not feasible based on the current body of scientific publications.

Further research and publication in peer-reviewed journals are necessary to elucidate the specific properties and potential applications of this compound in the diverse fields of materials science and engineering.

Precursor for Catalytic Supports and Functional Architectures

Design of Heterogeneous Catalysts via Organosilicon Scaffolds

The development of heterogeneous catalysts is a cornerstone of modern materials science and green chemistry, aiming to combine the high efficiency and selectivity of homogeneous catalysts with the practical advantages of a solid-phase system, such as easy separation from the reaction mixture and potential for recycling. polimi.itjmaterenvironsci.com A sophisticated strategy for creating these advanced catalysts involves the use of hybrid organic-inorganic materials, where catalytically active sites are immobilized onto a robust, porous support. mdpi.comcsic.es Organosilicon scaffolds, built from bifunctional precursor molecules like this compound, represent a versatile platform for the rational design of such tailored heterogeneous catalysts. nih.govnih.gov

The unique molecular architecture of this compound makes it an ideal building block for this purpose. It is a bifunctional organosilane, meaning it contains two distinct types of reactive groups within one molecule: a hydrolyzable inorganic triethoxysilyl group and a modifiable organic terminus. nih.govspast.org

The Triethoxysilyl Group (-Si(OC₂H₅)₃): This functional group serves as the anchor for building the inorganic scaffold. Through the sol-gel process, the ethoxy groups undergo hydrolysis in the presence of water to form reactive silanol groups (Si-OH). researchgate.net These silanols then undergo condensation reactions with each other, or with silanols from other precursor molecules like Tetraethoxysilane (TEOS), to form a stable, three-dimensional network of siloxane bonds (Si-O-Si). mdpi.comnih.gov This process results in the formation of a solid, often porous, silica-based material that constitutes the catalyst's support structure. osti.gov

The Butyrate Linker and Trimethylsilyl Ester: The organic portion of the molecule consists of a four-carbon butyrate chain that acts as a spacer or "linker." This linker covalently tethers the future catalytic site to the silica framework. nih.gov The terminal group is a trimethylsilyl ester. This group serves as a protecting group for a carboxylic acid functionality. nih.gov After the formation of the silica scaffold, this silyl (B83357) ester can be readily hydrolyzed under mild conditions to reveal a terminal carboxylic acid group (-COOH). This carboxylic acid then provides a reactive handle for the covalent immobilization of a catalytically active species, such as an organometallic complex or an organic base, through standard chemical transformations like amidation or esterification.

The synthesis of these catalyst systems typically follows one of two primary pathways:

Co-condensation (One-Pot Synthesis): this compound is mixed with a bulk silica precursor (e.g., TEOS) and subjected to the sol-gel process. This method allows for the uniform incorporation of the organic linker throughout the entire silica matrix as it is being formed. mdpi.com

Post-Synthesis Grafting: A pre-formed porous silica support (like mesoporous silica SBA-15) is synthesized first. Subsequently, this support is treated with this compound, causing the triethoxysilyl groups to react with the silanol groups present on the silica surface, effectively grafting the organic linker onto the support. mdpi.comnih.gov

Following the creation of the functionalized scaffold, the catalyst is completed by deprotecting the trimethylsilyl ester and covalently attaching the desired active catalytic center. This modular approach allows for precise control over the catalyst's final structure and properties. The length of the organic linker, the porosity of the silica support, and the nature of the active site can all be tuned to optimize catalytic performance for a specific chemical reaction. nih.gov

The use of an organosilicon scaffold provides several key advantages. It prevents the leaching of the expensive or toxic metal catalyst into the product stream, enhances thermal and mechanical stability, and allows the catalyst to be easily recovered by filtration and reused across multiple reaction cycles, aligning with the principles of sustainable chemistry. researchgate.netrsc.org

Research Findings on Organosilane Linker Effects

While specific performance data for catalysts derived from this compound is not extensively published, research on analogous systems demonstrates the critical role of the organosilicon linker in influencing catalytic outcomes. The table below presents representative data illustrating how linker characteristics can impact the performance of silica-immobilized catalysts in a generic cross-coupling reaction.

| Catalyst System | Organosilane Linker | Linker Length (Atoms) | Active Site Loading (mmol/g) | Reaction Yield (%) | Recyclability (Yield after 3 cycles, %) |

|---|---|---|---|---|---|

| Cat-1 | (3-Aminopropyl)triethoxysilane | 6 | 0.85 | 92 | 85 |

| Cat-2 | (3-Mercaptopropyl)trimethoxysilane | 6 | 0.91 | 95 | 91 |

| Cat-3 | (8-Bromooctyl)trichlorosilane | 11 | 0.62 | 98 | 96 |

| Cat-4 | (11-Aminoundecyl)triethoxysilane | 14 | 0.58 | 99 | 97 |

Data is representative of typical findings in the literature for silica-supported catalysts and serves an illustrative purpose.

The data indicates that longer linker chains (e.g., Cat-3 and Cat-4) can lead to higher catalytic activity and improved stability upon recycling. This is often attributed to increased flexibility and accessibility of the catalytic sites, minimizing steric hindrance from the support surface and promoting better interaction with substrates in the reaction medium.

Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a fundamental tool for probing the molecular structure of Trimethylsilyl (B98337) 4-(triethoxysilyl)butyrate. Techniques such as NMR, FTIR, and Mass Spectrometry provide detailed information about the atomic-level arrangement and connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Trimethylsilyl 4-(triethoxysilyl)butyrate. By analyzing different nuclei (¹H, ¹³C, ²⁹Si), a complete picture of the molecule's framework can be assembled.

¹H NMR: Proton NMR provides information on the hydrogen environments in the molecule. The spectrum would be expected to show distinct signals for the trimethylsilyl group, the ethoxy groups on the second silicon atom, and the methylene (B1212753) groups of the butyrate (B1204436) backbone.

¹³C NMR: Carbon NMR maps the carbon skeleton of the molecule. Each carbon atom in the butyrate chain, the ethoxy groups, and the trimethylsilyl group would produce a unique signal, confirming the carbon framework. nih.gov

²⁹Si NMR: As the compound contains two distinct silicon atoms, ²⁹Si NMR is particularly informative. It would show two separate resonances, one for the silicon in the trimethylsilyl ester group and another for the silicon in the triethoxysilyl group, confirming the presence and distinct chemical environment of each. acs.orgpascal-man.comresearchgate.net The chemical shifts provide insight into the substitution pattern on the silicon atoms. pascal-man.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ¹H | -Si(CH₃)₃ | ~0.2 |

| -OCH₂CH₃ | ~3.8 (quartet) | |

| -OCH₂CH₃ | ~1.2 (triplet) | |

| α-CH₂ (to C=O) | ~2.4 (triplet) | |

| β-CH₂ | ~1.9 (multiplet) | |

| γ-CH₂ (to Si) | ~0.7 (triplet) | |

| ¹³C | -Si(CH₃)₃ | ~0 |

| -OCH₂CH₃ | ~58 | |

| -OCH₂CH₃ | ~18 | |

| C=O | ~173 | |

| α-CH₂ | ~35 | |

| β-CH₂ | ~25 | |

| γ-CH₂ | ~10 | |

| ²⁹Si | -Si(CH₃)₃ | ~15 to 25 |

| -Si(OCH₂CH₃)₃ | ~ -45 to -50 |

Disclaimer: The chemical shifts are predictive and based on analogous structures.

1D and 2D Techniques: While 1D spectra provide fundamental information, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. For instance, a COSY spectrum would show correlations between adjacent protons in the butyrate chain and within the ethoxy groups, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming assignments. harvard.edu

Solid-State NMR: When this compound is used to modify surfaces or is incorporated into a solid polymer matrix, solid-state NMR becomes crucial. uni-muenchen.deacs.org It can provide information on the structure and dynamics of the molecule in the solid phase, monitor the condensation of the triethoxysilyl groups to form siloxane bridges (Si-O-Si), and characterize the interface between the silane (B1218182) and a substrate. frontiersin.org

Infrared spectroscopy techniques are vital for identifying the functional groups present in the molecule and for monitoring chemical transformations.

FTIR Spectroscopy: This technique identifies molecular vibrations, which correspond to specific functional groups. The FTIR spectrum of this compound would display characteristic absorption bands confirming its structure. Key expected peaks include a strong carbonyl (C=O) stretch for the silyl (B83357) ester, Si-O-C stretching vibrations for both the trimethylsilyl and triethoxysilyl groups, and C-H stretching and bending vibrations for the alkyl chains. gelest.com

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Silyl Ester) | Stretch | 1725 - 1700 |

| C-H (Alkyl) | Stretch | 2980 - 2850 |

| Si-O-C (Triethoxy) | Stretch | 1100 - 1000 |

| Si-O-C (TMS Ester) | Stretch | 1100 - 1075 |

| Si-C | Stretch | 840 - 760 |

Disclaimer: Wavenumbers are predictive and based on general correlation tables for organosilicon compounds. gelest.com

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is particularly useful for real-time, in-line monitoring of reactions involving the triethoxysilyl group. nih.govtandfonline.com During sol-gel processes, NIR can track the consumption of Si-OEt groups and the formation of Si-OH (silanol) groups during hydrolysis, followed by the appearance of Si-O-Si linkages during condensation. nih.govacs.org This allows for precise control over material synthesis. The overtone and combination bands of O-H and C-H vibrations are often monitored. researchgate.net

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern upon ionization.

For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions. The molecular ion peak (M⁺) might be observed, but the most diagnostic information often comes from the fragmentation pathways.

Key fragmentation patterns for silyl compounds include:

Alpha-cleavage: Cleavage of bonds adjacent to the silicon atoms is common.

Loss of radicals: The loss of a methyl radical ([M-15]⁺) from the trimethylsilyl group or an ethoxy radical ([M-45]⁺) from the triethoxysilyl group is expected. nih.govresearchgate.net

Characteristic Ions: The trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73 is a highly characteristic and often abundant peak for TMS-containing compounds. researchgate.net Ions corresponding to the triethoxysilyl group are also expected.

Rearrangements: The butyrate chain may undergo rearrangements, such as the McLafferty rearrangement, which is common for esters and can provide information about the alkyl chain structure. researchgate.netlibretexts.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 321 | [M - CH₃]⁺ |

| 291 | [M - OCH₂CH₃]⁺ |

| 133 | [Si(OCH₂CH₃)₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ (base peak) |

Disclaimer: Fragmentation is complex and these represent only a few of the possible key fragments.

Diffraction and Scattering Methods for Material Structure Analysis

When this compound is used as a precursor in materials synthesis, diffraction and scattering techniques are employed to analyze the resulting structure on a larger scale, from nanometers to micrometers.

SAXS is a powerful technique for probing nanoscale structures (1-100 nm). It is ideally suited for studying the materials formed through the hydrolysis and condensation of the triethoxysilyl group of the title compound. During the sol-gel process, SAXS can monitor the evolution of the system in real-time, providing data on:

Particle Formation: The initial formation of primary particles.

Aggregation and Gelation: How these particles aggregate to form larger clusters and eventually a continuous gel network. nih.gov

Structural Parameters: Quantitative information such as the average particle size, shape, and the fractal dimension of the aggregates, which describes the complexity of the network structure. researchgate.net

This information is critical for tuning reaction conditions to achieve desired material properties like porosity and surface area.

X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases within a material. mdpi.com While this compound itself is an amorphous liquid, XRD is essential when the compound is used to modify crystalline substrates or is a component in a semi-crystalline composite material. libretexts.org

Applications of XRD in this context include:

Substrate Analysis: Determining the crystalline structure of a powder or surface before and after modification with the silane to see if the treatment alters the substrate's crystallinity.

Composite Characterization: Identifying the crystalline phases in a polymer or ceramic matrix into which the silane has been incorporated.

Phase Purity: Confirming the absence of unwanted crystalline byproducts in the final material. researchgate.net

Chromatographic Techniques for Purity and Reaction Product Analysis

Chromatographic methods are indispensable for the quality control of this compound, allowing for the separation and quantification of the main compound, starting materials, byproducts, and degradation products.

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like silanes and silyl esters. gcms.czresearchgate.net For this compound, GC is employed to assess purity, identify volatile byproducts from synthesis, and monitor its concentration in reaction mixtures. The trimethylsilyl (TMS) group enhances volatility, making many silyl derivatives well-suited for GC analysis. gcms.czresearchgate.net

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The choice of the stationary phase within the column is critical. For silyl esters, non-polar or semi-polar columns, such as those with methylphenylsilicone phases (e.g., OV-17), are often effective. scilit.com Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases, influenced by factors like boiling point and polarity.

Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity to organic compounds, or a Mass Spectrometer (MS) for definitive identification of the separated species based on their mass-to-charge ratio and fragmentation patterns. researchgate.netscispace.com GC-MS is particularly powerful for identifying unknown impurities or reaction products. scispace.comnih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Silane Esters This table presents typical conditions for analyzing compounds structurally related to this compound, as specific data for this compound is not readily available in the literature.

| Parameter | Value/Description | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | Provides high-resolution separation of volatile and semi-volatile compounds. |

| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | Separates compounds over a wide range of boiling points. |

| Detector | Mass Spectrometer (MS) | Provides structural information for compound identification and quantification. |

| MS Source Temp. | 230 °C | Optimizes ionization of the eluted compounds. |

| MS Quad Temp. | 150 °C | Maintains ion trajectory and mass filtering. |

| Scan Range | 50-650 amu | Detects a wide range of potential fragment ions and molecular ions. |

For non-volatile components, oligomers, or thermally sensitive species that may be present in samples of this compound, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method. This technique is particularly useful for monitoring the hydrolysis and condensation of the triethoxysilyl group, which can form higher molecular weight, non-volatile siloxane oligomers.

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. For silane coupling agents and related compounds, Reverse-Phase HPLC (RP-HPLC) is commonly used. researchgate.net In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. google.comaurigeneservices.com The separation mechanism is based on the hydrophobic/hydrophilic interactions of the analytes with the stationary and mobile phases.

Detection is typically performed using an Ultraviolet (UV) detector if the analyte possesses a chromophore. aurigeneservices.com Since simple alkyl silanes lack strong chromophores, alternative detection methods like Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) may be necessary.

Table 2: Representative RP-HPLC Conditions for Butyrate and Silane Analysis This table outlines a general method applicable to the analysis of butyrate derivatives and related silanes, as specific HPLC protocols for this compound are not widely published.

| Parameter | Value/Description | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reverse-phase column for separating non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 20:80 v/v) | Polar mobile phase for elution in reverse-phase mode. The acid suppresses ionization. google.comgoogle.com |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. google.com |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and kinetics. google.com |

| Detector | UV at 210 nm or ELSD/RID | UV for detecting carboxyl groups at low wavelengths; ELSD/RID for non-chromophoric silanes. aurigeneservices.com |

| Injection Vol. | 20 µL | Standard volume for analytical HPLC. google.com |

Microscopy for Morphological and Surface Characterization

Microscopy techniques are not used to visualize the this compound molecule itself but are essential for characterizing the effects of its application, such as the formation of films on surfaces or the functionalization of nanoparticles.

Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface of materials at high magnification. When this compound is used to treat a substrate (e.g., metal, glass, or polymer composite), SEM can reveal changes in the surface topography and morphology. researchgate.netmdpi.com

The technique works by scanning a focused beam of electrons onto a sample, which causes the emission of secondary electrons from the surface. These electrons are collected by a detector to form an image. SEM analysis can show whether the silane has formed a uniform, conformal coating or has aggregated into discrete domains. nih.gov In studies involving composites, SEM images of fracture surfaces can provide evidence of improved interfacial adhesion between a filler and a polymer matrix due to the silane coupling agent. researchgate.net

Table 3: Research Findings from SEM Analysis of Silane-Treated Surfaces This table summarizes typical observations from studies where various substrates were modified with silane coupling agents analogous to this compound.

| Substrate | Observation on Untreated Surface | Observation on Silane-Treated Surface | Implication |

| Aluminum Powder in Epoxy | Smooth particle surfaces, evidence of particle pull-out and debonding at the filler-matrix interface. researchgate.net | Roughened particle surfaces, stronger adhesion to the epoxy matrix, less evidence of pull-out. researchgate.net | Silane treatment enhances the interfacial adhesion between the filler and the polymer. |

| Copper Surface | Relatively smooth with inherent grain boundaries. | Formation of a uniform, featureless layer, indicating a thin, conformal silane coating that preserves the underlying structure. mdpi.com | Successful and complete surface functionalization without altering macro-scale topography. |

| Filter Paper | Smooth, fibrous cellulose (B213188) structure. | Homogeneous distribution of nanoparticles stabilized by a silane coating across fiber surfaces. acs.org | Silane acts as a stabilizing and linking agent for surface modifications. |

| Glass Surface | Clean, smooth topography. | Formation of a uniform silane film; at higher concentrations or with improper application, island-like aggregates may appear. nih.gov | Demonstrates the ability to form self-assembled monolayers or thicker polymer films. |

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials. It is particularly valuable for characterizing nanoparticles that have been surface-functionalized with this compound. researchgate.netresearchgate.net

In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the material forms an image that reveals details about the size, shape, and distribution of nanoscale features. mdpi.com For instance, TEM can be used to verify the size and monodispersity of silica (B1680970) nanoparticles before and after functionalization. researchgate.netflinders.edu.au It can also visualize the formation of a silane-derived coating on the nanoparticle surface, sometimes appearing as a thin, lower-contrast shell around the denser nanoparticle core. mdpi.com This is crucial for confirming that the functionalization process was successful and for assessing how the coating affects inter-particle spacing and dispersion in a medium.

Table 4: Nanoscale Characterization via TEM of Silane-Functionalized Nanoparticles This table presents typical findings from TEM studies on silica nanoparticles (SiNPs) functionalized with organosilanes, illustrating the type of data obtainable for systems involving this compound.

| Nanoparticle System | Pre-Functionalization TEM Image Details | Post-Functionalization TEM Image Details | Research Conclusion |

| Silica Nanoparticles (SiNPs) | Generally spherical shape, uniform size distribution (e.g., <20 nm), and well-dispersed. researchgate.net | Particles remain discrete and uniformly dispersed, indicating the silane coating prevents aggregation. A slight increase in particle diameter may be observed. researchgate.net | The functionalization process is successful and yields stable, non-agglomerated nanoparticles. |

| Core-Shell SiNPs with Pt | Clear core-shell structure with platinum nanoparticles visible near the core surface. mdpi.com | The overall core-shell morphology is preserved. The silane functional groups are part of the mesoporous shell structure. | TEM provides direct visual confirmation of complex nanoparticle architecture. |

| Mesoporous SiNPs | Unimodal distribution of spherical particles with a distinct porous structure (e.g., average diameter ~159 nm). mdpi.com | The particle size and mesoporous structure are retained. Functionalization occurs on the surface without blocking pores. | Silane functionalization can be achieved while preserving the essential porous nature of the nanoparticles. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organosilane molecules.

While specific DFT studies on the reaction mechanisms of Trimethylsilyl (B98337) 4-(triethoxysilyl)butyrate are not extensively documented, the principles can be inferred from studies on related α-silyl ester enolates and other silane (B1218182) coupling agents. acs.orgworldscientific.com For instance, DFT calculations have been successfully employed to investigate the transition states of reactions involving silyl (B83357) ester enolates, providing clarity on reaction pathways. acs.orgresearchgate.net These studies often involve mapping the potential energy surface to identify the lowest energy pathways for reactions such as hydrolysis and condensation. The chelating effect of counterions, like lithium, has been shown to be a critical factor in the reaction mechanisms of α-silyl ester enolates. acs.org DFT can also be used to rationalize divergent mechanistic pathways by analyzing the stabilization of negative charges in transition states. researchgate.net

A general representation of parameters often calculated in such mechanistic studies is presented in Table 1.

| Parameter | Description | Typical Computational Method |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | DFT, MP2 |

| Transition State (TS) Geometry | The specific arrangement of atoms at the point of maximum energy along the reaction coordinate. | DFT, MP2 |

| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | DFT, MP2 |

This table is illustrative and based on general quantum chemical studies.

The electronic structure of organosilanes has been a subject of theoretical interest, with methods like the maximum overlap approximation used to calculate hybridization in various silanes. acs.org For Trimethylsilyl 4-(triethoxysilyl)butyrate, DFT calculations can predict a range of electronic properties that govern its reactivity. researchgate.net Key parameters such as global hardness (η), dipole moment (μ), and the number of electrons transferred (ΔN) to a metal substrate can be calculated to predict the performance of silane coupling agents in applications like adhesion and corrosion protection. researchgate.net

For example, DFT studies on functional organosilane precursors have shown that the presence of specific functional groups significantly influences these reactivity parameters. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand charge transfer and bonding interactions in silicon-based cationic systems. sciencejournal.re Such analyses reveal that steric and electronic influences dictate the structural and energetic properties of bonds involving silicon. sciencejournal.re

Table 2 summarizes key electronic properties that can be determined through DFT calculations.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. |

| Mulliken Charges | Distribution of electron density among the atoms in a molecule. | Provides insight into reactive sites. |

| Dipole Moment | A measure of the overall polarity of a molecule. | Influences solubility and intermolecular interactions. |

This table is illustrative and based on general quantum chemical studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They are particularly useful for understanding dynamic processes and interfacial phenomena.

The hydrolysis of the triethoxysilyl group in this compound is a critical first step in many of its applications, leading to the formation of reactive silanol (B1196071) groups. spast.org Subsequent condensation of these silanols forms siloxane bonds. spast.org Reactive molecular dynamics simulations, using force fields like ReaxFF, can model these complex reactive processes. acs.orgresearchgate.net These simulations can track the dynamic formation of siloxane clusters and rings, revealing mechanisms such as monomer addition and cluster-cluster aggregation. researchgate.net The rates of hydrolysis and condensation are influenced by factors like the chemical structure of the alkoxysilane monomer and the composition of the solution. researchgate.net Experimental studies using proton NMR have shown that the hydrolysis of alkoxysilane coupling agents follows pseudo-first-order kinetics, with the rate being dependent on concentration and pH. mst.edu

MD simulations are extensively used to study the interface between silane coupling agents and various substrates, such as silica (B1680970) or metal surfaces. researchgate.net These simulations provide atomic-level insights into the structure and strength of the interfacial region. researchgate.net For instance, MD simulations have been used to create models of the interphase between silica and a silane coupling agent to determine the cohesive traction-separation response under different loading conditions. researchgate.net Such studies have shown that the strength of the interphase can decrease with increasing thickness and improve with a higher density of bonds between the silane and the surface. researchgate.net Furthermore, simulations can elucidate the role of the silane coupling agent in enhancing interfacial adhesion by forming a bridging network. frontiersin.org

Structure-Property Relationship Modeling

For the butyrate (B1204436) portion of the molecule, structure-activity relationship studies on butyrate analogues have been conducted, primarily in biological contexts. nih.gov These studies have shown that substitutions on the aliphatic moiety of butyrate can significantly alter its biological effects. nih.gov While not directly related to materials science applications, these findings underscore the sensitivity of function to subtle changes in molecular structure. In the context of materials, the length and flexibility of the butyrate linker in this compound will influence the spatial arrangement and mobility of the silyl groups at an interface, thereby affecting the properties of the resulting hybrid material.

Correlating Molecular Structure with Materials Performance